molecular formula C9H8Cl2O3 B097549 Ethyl 3,5-dichloro-4-hydroxybenzoate CAS No. 17302-82-8

Ethyl 3,5-dichloro-4-hydroxybenzoate

Cat. No. B097549
CAS RN: 17302-82-8
M. Wt: 235.06 g/mol
InChI Key: WMKNGSJJEMFQOT-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloro-4-hydroxybenzoate is a chemical compound that is part of a broader class of hydroxybenzoates, which are known for their diverse applications in pharmaceuticals, polymers, and as intermediates in organic synthesis. While the specific compound of interest is not directly synthesized in the provided papers, related compounds and their synthesis methods can offer insights into the potential synthesis of ethyl 3,5-dichloro-4-hydroxybenzoate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful consideration of regioselectivity and functional group protection. For instance, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, a close relative to the compound of interest, is achieved from ethyl 2-pentenoate and ethyl acetoacetate in a five-step process with an overall yield of 41% . Another related compound, ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate, is synthesized through the reaction of ethyl 4-hydroxybenzoate with 1,2-dichloro-4-nitrobenzene . These methods could potentially be adapted for the synthesis of ethyl 3,5-dichloro-4-hydroxybenzoate by altering the substitution pattern on the benzene ring.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 3,5-dichloro-4-hydroxybenzoate has been elucidated using techniques such as X-ray crystallography. For example, the structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was confirmed by X-ray crystal structure determination . Such structural analyses are crucial for understanding the conformation and stereochemistry of the molecule, which can influence its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of hydroxybenzoates is influenced by the presence of substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups such as chloro substituents can affect the acidity of the hydroxyl group and the susceptibility of the ring to further electrophilic substitution reactions. The synthesis of diethyl 4,4'-(3,6-dioxaoctane-1,8-diyldioxy)dibenzoate demonstrates the reactivity of ethyl 4-hydroxybenzoate with 1,2-dichloroethane . This type of reaction could be indicative of the types of chemical transformations that ethyl 3,5-dichloro-4-hydroxybenzoate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl hydroxybenzoates, such as melting points, solubility, and acidity, are influenced by the nature and position of substituents on the aromatic ring. The gas-phase enthalpies of formation of various ethyl hydroxybenzoates have been reported, providing insight into their thermodynamic stability . These properties are essential for the practical application of these compounds in different fields, including their use as intermediates in organic synthesis or as active pharmaceutical ingredients.

Scientific Research Applications

  • Chemical Synthesis and Intermediate Products :

    • Ethyl 3,5-dichloro-4-hydroxybenzoate serves as an intermediate in the synthesis of various chemicals. For example, it's used in the production of 2,6-Dichlorophenol (Tarbell, Wilson, & Fanta, 2003).
    • It is also involved in the synthesis of other complex compounds, such as 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, found in certain antibiotics (Alexy & Scharf, 1991).
  • Organic Reactions and Product Formation :

    • In a study on reducing 3,5-dicholo-4-hydroxybenzoic acid, Ethyl 3,5-dichloro-4-hydroxybenzoate was involved in forming bis(3,5-dichloro-4-hydroxyphenyl)methane, indicating its role in organic reaction pathways (Ritmaleni, Notario, & Yuliatun, 2013).
  • Environmental Fate and Biotransformation :

    • The environmental fate of certain chlorinated compounds derived from Ethyl 3,5-dichloro-4-hydroxybenzoate, like 3,5-dichloro-p-anisyl alcohol, has been studied to understand its transformation under anaerobic conditions, revealing insights into the ecological impact of such substances (Verhagen, Swarts, Wijnberg, & Field, 1998).
  • Crystallography and Structural Analysis :

    • Research has also focused on the crystallographic analysis of compounds derived from Ethyl 3,5-dichloro-4-hydroxybenzoate, providing valuable information for the field of material science and molecular engineering (Ma, Qin, Lai, & Fan, 2012).
  • Pharmaceutical Research and Anticancer Activity :

    • Ethyl 3,5-dichloro-4-hydroxybenzoate derivatives have been explored for their potential anticancer activity. A study synthesized novel hydrazide-hydrazones from ethyl paraben and evaluated their cytotoxic activity on liver cancer cell lines, indicating a potential application in cancer therapy (Han, Atalay, Imamoğlu, & Küçükgüzel, 2020).

Safety And Hazards

When handling Ethyl 3,5-dichloro-4-hydroxybenzoate, it’s important to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid contact with skin and eyes, ingestion, inhalation, and dust formation .

properties

IUPAC Name

ethyl 3,5-dichloro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKNGSJJEMFQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169502
Record name Benzoic acid, 3,5-dichloro-4-hydroxy-, ethyl ester
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Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dichloro-4-hydroxybenzoate

CAS RN

17302-82-8
Record name Ethyl 3,5-dichloro-4-hydroxybenzoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester
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Record name Ethyl 3,5-dichloro-4-hydroxybenzoate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74473
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Record name Benzoic acid, 3,5-dichloro-4-hydroxy-, ethyl ester
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Record name Ethyl 3,5-dichloro-4-hydroxybenzoate
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Record name 3,5-DICHLORO-4-HYDROXYBENZOIC ACID ETHYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
CK Bradsher, FC Brown, PH Leake - Journal of the American …, 1957 - ACS Publications
In order to obtain further evidence concerning a compound believed to be 2, 4, 9-trichloro-3-phenanthrol (I), 2, 4-dichloro-3-methoxyphenanthrene (X) was synthesized by the general …
Number of citations: 9 pubs.acs.org
DS Tarbell, JW Wilson - Journal of the American Chemical Society, 1942 - ACS Publications
Several new arsonic acids derivedfrom naph-thalene and biphenyl have been prepared, and more convenient methods havebeen described for the preparation of other known …
Number of citations: 29 pubs.acs.org
DS Tarbell, JW Wilson, PE Fanta - Organic Syntheses, 2003 - Wiley Online Library
2,6‐Dichlorophenol reactant: 250 g. (1.5 moles) of ethyl 4‐hydroxybenzoate intermediate: ethyl 3,5‐dichloro‐4‐hydroxybenzoate hydrate intermediate: 3,5‐Dichloro‐4‐hydroxybenzoic …
Number of citations: 0 onlinelibrary.wiley.com
EN Hambardzumyan, AS Vorskanyan… - SOP Transactions on …, 2014 - researchgate.net
Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters Page 1 SOP TRANSACTIONS ON ORGANIC CHEMISTRY Volume 1, Number 2, November 2014 SOP …
Number of citations: 1 www.researchgate.net
F Mastrotto, S Salmaso, YL Lee, C Alexander… - Polymer …, 2013 - pubs.rsc.org
In this study a novel class of pH-responsive polymers based on new substituted phenol monomers is presented. A judicious choice of the electron-withdrawing groups on the aromatic …
Number of citations: 19 pubs.rsc.org
A Ryan, E Polycarpou, NA Lack… - British Journal of …, 2017 - Wiley Online Library
Background and Purpose With the emergence of extensively drug‐resistant tuberculosis, there is a need for new anti‐tubercular drugs that work through novel mechanisms of action. …
Number of citations: 19 bpspubs.onlinelibrary.wiley.com
MT Penrose, GP Cobb - Water Environment Research, 2022 - Wiley Online Library
Parabens are a class of compounds often used as preservatives in personal care products, pharmaceuticals, and food. They have received attention recently due to findings that …
Number of citations: 10 onlinelibrary.wiley.com
MT Chhabria, PS Brahmkshatriya… - Chemical biology & …, 2012 - Wiley Online Library
The present study describes ligand‐based pharmacophore modeling of a series of structurally diverse acyl coenzyme A cholesterol acyltransferase inhibitors. Quantitative …
Number of citations: 22 onlinelibrary.wiley.com
DR Stevenson, JE Mulvaney - … of Polymer Science Part A‐1 …, 1972 - Wiley Online Library
Aromatic polyesters of 3,5‐di‐tert‐butyl‐4‐hydroxybenzoic acid and 3,5‐diisopropyl‐4‐hydroxybenzoic acid were prepared. The polymers were found to be high‐melting but largely …
Number of citations: 10 onlinelibrary.wiley.com
R Kamata, D Nakajima, F Shiraishi - Toxicology In Vitro, 2018 - Elsevier
The constitutive androstane receptor (CAR) is a nuclear receptor and transcription factor regulating proteins involved in xenobiotic metabolism. Agonist activation of the CAR can trigger …
Number of citations: 16 www.sciencedirect.com

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